(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid
CAS No.: 7252-23-5
Cat. No.: VC8445404
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7252-23-5 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | (Z)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid |
| Standard InChI | InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3- |
| Standard InChI Key | TXGCHSXRGITSHI-ARJAWSKDSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)CNC(=O)/C=C\C(=O)O |
| SMILES | C1=CC(=CN=C1)CNC(=O)C=CC(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)CNC(=O)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid features a conjugated system with a γ-keto group, an α,β-unsaturated double bond, and a pyridin-3-ylmethylamino substituent (Figure 1). The Z-configuration of the double bond imposes specific stereoelectronic constraints that influence reactivity and biological interactions .
Molecular Formula and Weight
Based on structural analogs such as (Z)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid (CAS 7144-91-4), the molecular formula is inferred as C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . Exact mass calculations align with 206.069 Da, while the topological polar surface area (TPSA) is approximately 67.26 Ų, indicating moderate solubility in polar solvents . The logP value, estimated at 0.91, suggests balanced lipophilicity suitable for membrane permeability .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ | |
| Molecular Weight | 206.20 g/mol | |
| Exact Mass | 206.069 Da | |
| TPSA | 67.26 Ų | |
| logP | 0.91 |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid likely follows methodologies established for analogous (Z)-4-oxo-4-(arylamino)but-2-enoic acids. A representative approach involves:
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Knoevenagel Condensation: Reaction of pyridin-3-ylmethylamine with a β-keto ester (e.g., ethyl acetoacetate) to form an enamine intermediate.
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Acid Hydrolysis: Cleavage of the ester group under acidic conditions yields the target carboxylic acid .
This route mirrors the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids reported by , where derivatives exhibited high stereoselectivity (Z:E > 9:1) confirmed via NMR spectroscopy .
Spectroscopic Characterization
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¹H NMR: Key signals include a downfield doublet (δ 7.8–8.5 ppm) for the pyridinyl protons, a singlet for the conjugated enone proton (δ 6.2–6.5 ppm), and broad resonances for the NH and COOH groups .
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¹³C NMR: Peaks at δ 170–175 ppm (C=O of carboxylic acid), δ 165–170 ppm (γ-keto carbonyl), and δ 120–150 ppm (pyridinyl carbons) .
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
Structurally related (Z)-4-oxo-4-(arylamino)but-2-enoic acids demonstrate potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) . The pyridinylmethyl moiety likely enhances binding to the enzyme’s hydrophobic pocket, while the conjugated system facilitates zinc coordination at the active site .
Structure-Activity Relationships (SAR)
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Pyridinyl Position: 3-Substituted derivatives (e.g., pyridin-3-ylmethyl) exhibit superior activity compared to 4-substituted analogs due to optimized steric and electronic interactions .
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Double Bond Geometry: The Z-configuration is critical for maintaining planarity and stabilizing enzyme-inhibitor complexes .
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